REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:11][C:10]([C:19]([O:21]CC)=[O:20])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[K+]>>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:11][C:10]([C:19]([OH:21])=[O:20])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
ethyl 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(C=C1C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
686.8 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained as crystals
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(C=C1C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |